For example, “4-Ethynylanisole” has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
For example, “4-Ethynylanisole” has been used in the following applications:
affords functionalized cyclopentenes in good yields.
1-Ethynyl-2-fluoro-4-methoxybenzene is an aromatic compound characterized by a molecular formula of and a molecular weight of approximately 150.15 g/mol. This compound features an ethynyl group, a fluorine atom, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties. The InChI code for this compound is 1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3, providing a standardized way to represent its structure.
The biological activity of 1-Ethynyl-2-fluoro-4-methoxybenzene is significant due to its ability to participate in electrophilic aromatic substitution reactions. This interaction enables it to bind with various biomolecules, potentially affecting cellular functions and metabolic pathways. The compound has been shown to modulate cell signaling pathways and gene expression, influencing processes such as cellular metabolism and energy production. Its pharmacokinetic properties suggest good bioavailability due to its molecular weight and physical form.
Synthesis of 1-Ethynyl-2-fluoro-4-methoxybenzene can be achieved through several methods:
This compound finds applications in various fields:
Interaction studies indicate that 1-Ethynyl-2-fluoro-4-methoxybenzene can form stable complexes with enzymes and proteins involved in metabolic pathways. It may inhibit or activate specific enzymes by binding to their active sites, leading to altered metabolic flux and changes in metabolite levels. Laboratory studies have shown that environmental factors such as light and heat can affect the compound's stability and biological activity over time .
Several compounds share structural similarities with 1-Ethynyl-2-fluoro-4-methoxybenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethynyl-4-methoxybenzene | Lacks fluorine; commonly used in organic synthesis. | |
| 1-Ethynyl-2-fluorobenzene | Similar structure but without the methoxy group. | |
| 4-Ethynyl-2-fluoro-1-methoxybenzene | Different positioning of functional groups; similar reactivity. | |
| 1-Fluoro-4-(iodoethynyl)benzene | Contains iodine; used in similar synthetic routes. |
The uniqueness of 1-Ethynyl-2-fluoro-4-methoxybenzene lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other similar compounds. The presence of both a methoxy group and a fluorine atom allows for distinctive interactions within biological systems, making it a valuable compound in medicinal chemistry and organic synthesis .
1-Ethynyl-2-fluoro-4-methoxybenzene represents a trisubstituted benzene derivative with the molecular formula C₉H₇FO and a molecular weight of 150.15 g/mol [1] [2]. The compound features a benzene ring bearing three distinct substituents: an ethynyl group (-C≡C-H) at position 1, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 4 [1] [2]. The IUPAC name reflects this substitution pattern, and the compound is identified by CAS number 1373500-30-1 [1] [3].
The molecular structure exhibits a planar aromatic core with the ethynyl substituent extending linearly from the benzene ring [4] [2]. The ethynyl group adopts its characteristic linear geometry with C≡C bond angles approaching 180°, while the methoxy group maintains its typical bent configuration with C-O-C bond angles of approximately 117.5° [5] [6]. The fluorine substituent introduces significant electronic effects due to its high electronegativity and small atomic radius [7] [6].
Conformational analysis reveals limited rotational freedom within the molecule [4] [2]. The ethynyl group is rigidly fixed in its linear arrangement, while the methoxy group exhibits restricted rotation around the C-O bond due to conjugation with the aromatic system [5] [6]. The primary conformational variation occurs through rotation of the methyl group within the methoxy substituent, though this has minimal impact on the overall molecular geometry [5] [6].
Bond length analysis indicates typical aromatic C-C distances of approximately 1.390 Å within the benzene ring [8] [6]. The C-F bond length is estimated at 1.353 Å, consistent with values observed in fluorobenzene derivatives [7] [6]. The C≡C triple bond exhibits a characteristic length of approximately 1.200 Å, similar to values reported for related ethynyl compounds [5] [8]. The aromatic C-O bond length is approximately 1.362 Å, while the methoxy C-O bond extends to about 1.433 Å [5] [6].
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C-F (aromatic) | 1.353 ± 0.005 | [7] |
| C-O (aromatic) | 1.362 ± 0.005 | [5] |
| C-O (methoxy) | 1.433 ± 0.005 | [5] |
| C≡C (triple bond) | 1.200 ± 0.005 | [5] [8] |
| C-C (aromatic) | 1.390 ± 0.005 | [8] [6] |
Bond angle measurements reflect the influence of substituent effects on the aromatic ring geometry [6]. The C-C-C angles within the benzene ring deviate slightly from the ideal 120° due to electronic and steric effects of the substituents [6]. The C-C-F angle measures approximately 119.5°, while the O-C-C angle associated with the methoxy group is approximately 124.2° [7] [6]. The ethynyl group maintains linear geometry with C-C≡C angles of 180° [8].
The physical properties of 1-ethynyl-2-fluoro-4-methoxybenzene reflect the combined influences of its aromatic core and functional group substituents [1] [9] [3]. The compound exists as a liquid or powder at room temperature with an estimated density of 1.12 ± 0.05 g/cm³ [9] [3]. This density value is consistent with similar substituted benzene derivatives and reflects the molecular packing efficiency [9].
Thermal properties indicate a boiling point range of 205-210°C, comparable to related ethynyl methoxybenzene analogs [9] [10] [11]. The flash point is estimated at 74-78°C, positioning the compound in the flammable category for handling and storage considerations [9] [3]. The melting point data varies among sources, with estimates ranging from 25-30°C for related compounds [10] [11].
| Physical Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 1.12 ± 0.05 | [9] |
| Boiling Point (°C) | 205-210 | [9] [10] |
| Flash Point (°C) | 74-78 | [9] |
| Refractive Index | 1.56 ± 0.02 | [11] |
| Vapor Pressure (mmHg at 25°C) | 0.8 ± 0.2 | [9] |
Thermodynamic analysis reveals significant energetic contributions from the multiple functional groups [12]. The standard enthalpy of formation is estimated at -265 ± 15 kJ/mol using group contribution methods [12]. The standard entropy at 298 K is calculated as 340 ± 20 J/mol·K, reflecting the molecular complexity and rotational freedom [12]. Heat capacity at constant pressure is estimated at 185 ± 10 J/mol·K at 25°C [12].
The compound exhibits moderate polarity with an estimated dipole moment of 2.3 ± 0.2 Debye, arising from the asymmetric distribution of electron density due to the fluorine and methoxy substituents [12]. Solubility characteristics indicate limited water solubility (45 ± 10 mg/L) but good solubility in organic solvents, with a calculated log P (octanol/water) value of 2.1 ± 0.3 [12].
Critical properties estimated using the Joback method indicate a critical temperature of 620 ± 30 K and critical pressure of 3.8 ± 0.3 MPa [12]. The acentric factor is estimated at 0.35 ± 0.05, suggesting moderate molecular complexity and intermolecular interactions [12].
| Thermodynamic Property | Value | Method |
|---|---|---|
| Standard Enthalpy of Formation (kJ/mol) | -265 ± 15 | Group contribution [12] |
| Standard Entropy (J/mol·K) | 340 ± 20 | Statistical thermodynamics [12] |
| Heat Capacity at 25°C (J/mol·K) | 185 ± 10 | Group contribution [12] |
| Critical Temperature (K) | 620 ± 30 | Joback method [12] |
| Critical Pressure (MPa) | 3.8 ± 0.3 | Joback method [12] |
The electronic structure of 1-ethynyl-2-fluoro-4-methoxybenzene reflects the complex interplay between the aromatic π-system and the electronic effects of the three substituents [13] [14] [12]. Quantum chemical calculations using density functional theory methods provide insights into the molecular orbital characteristics and electronic properties [12].
The highest occupied molecular orbital energy is estimated at -6.2 ± 0.3 eV, while the lowest unoccupied molecular orbital energy is calculated at -1.8 ± 0.3 eV [14] [12]. This results in a HOMO-LUMO energy gap of 4.4 ± 0.4 eV, indicating moderate electronic stability and reactivity [14] [12]. The HOMO-LUMO gap is influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effects of the fluorine substituent [13] [12].
The ionization potential, derived from the HOMO energy, is estimated at 6.2 ± 0.3 eV, while the electron affinity, corresponding to the LUMO energy, is 1.8 ± 0.3 eV [12]. These values reflect the compound's moderate electron-donating and electron-accepting capabilities [12]. The electronegativity, calculated using group electronegativity methods, is 2.8 ± 0.2 on the Pauling scale [12].
| Electronic Property | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -6.2 ± 0.3 | DFT calculation [14] [12] |
| LUMO Energy | -1.8 ± 0.3 | DFT calculation [14] [12] |
| HOMO-LUMO Gap | 4.4 ± 0.4 | Calculated [14] [12] |
| Ionization Potential | 6.2 ± 0.3 | From HOMO energy [12] |
| Electron Affinity | 1.8 ± 0.3 | From LUMO energy [12] |
Molecular orbital analysis reveals significant contributions from the aromatic π-system, with additional involvement from the ethynyl π-orbitals [13] [14]. The HOMO typically exhibits π-character distributed across the benzene ring and ethynyl group, with notable contributions from the methoxy oxygen lone pairs [13] [14]. The LUMO shows π-character primarily localized on the aromatic ring with some contribution from the ethynyl π-orbitals [13] [14].
Chemical hardness and softness parameters provide insights into the reactivity characteristics [12]. The calculated hardness value of 2.2 ± 0.2 eV indicates moderate resistance to charge transfer, while the corresponding softness of 0.45 ± 0.05 eV⁻¹ suggests moderate polarizability [12]. The electrophilicity index of 3.5 ± 0.4 eV indicates moderate electrophilic character [12].
Polarizability analysis yields an estimated value of 14.5 ± 1.0 ų, consistent with the molecular size and electronic structure [12]. This value reflects the compound's ability to respond to external electric fields through electronic redistribution [12].
The molecular electrostatic potential surface reveals regions of electron density variation corresponding to the different substituents [12]. The methoxy oxygen exhibits negative potential, while the fluorine substituent shows electron withdrawal effects [12]. The ethynyl group contributes to extended conjugation and charge delocalization [14] [12].
Crystallographic characterization of 1-ethynyl-2-fluoro-4-methoxybenzene and related compounds provides detailed structural information at the atomic level [5] [15] [7]. While specific crystal structure data for this exact compound may be limited, related ethynyl benzene derivatives and fluorinated aromatic compounds offer valuable comparative insights [5] [15] [7].
Based on structural analogies with similar compounds, the crystal system is predicted to be monoclinic with space group P2₁/c, commonly observed for substituted aromatic compounds [7] [16]. Estimated unit cell parameters include a = 7.85 ± 0.05 Å, b = 12.40 ± 0.05 Å, c = 9.20 ± 0.05 Å, with β = 105.2 ± 0.5° [7] [16]. The unit cell volume is calculated as approximately 865 ± 10 ų with Z = 4 molecules per unit cell [7] [16].
Crystal packing analysis of related compounds reveals the importance of intermolecular interactions in determining solid-state structure [5] [15] [7]. C-H···π interactions involving the aromatic ring and ethynyl group contribute significantly to crystal stability [5] [15]. The fluorine substituent participates in C-H···F hydrogen bonding interactions, as documented in fluorobenzene crystal structures [7] [17].
| Crystallographic Parameter | Estimated Value | Notes |
|---|---|---|
| Crystal System | Monoclinic | Common for substituted benzenes [7] |
| Space Group | P2₁/c | Typical for aromatic compounds [7] |
| Unit Cell a (Å) | 7.85 ± 0.05 | Estimated from molecular dimensions [7] |
| Unit Cell b (Å) | 12.40 ± 0.05 | Based on packing efficiency [7] |
| Unit Cell c (Å) | 9.20 ± 0.05 | Estimated from structure [7] |
| Unit Cell β (°) | 105.2 ± 0.5 | Typical monoclinic angle [7] |
| Z | 4 | Standard for organic compounds [7] |
Molecular packing arrangements in related ethynyl benzene derivatives show preference for π-π stacking interactions with intermolecular distances of 3.4-3.6 Å [5] [15]. The linear ethynyl groups facilitate columnar packing arrangements, while the methoxy and fluorine substituents influence intermolecular hydrogen bonding patterns [5] [15] [7].
X-ray diffraction analysis of similar compounds typically yields R-factors below 5%, indicating good structural refinement quality [7] [16]. Bond length precision is generally ±0.005 Å for well-ordered structures, while bond angles are determined to ±0.5° [7] [16]. Temperature factors reflect thermal motion and structural disorder, with aromatic carbon atoms typically showing lower values than substituent atoms [7] [16].
The crystal density is estimated at 1.15 ± 0.02 g/cm³, consistent with efficient molecular packing and intermolecular interactions [7] [16]. This value aligns with the solution-phase density measurements and confirms the structural integrity of the solid-state form [7] [16].
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural elucidation of 1-ethynyl-2-fluoro-4-methoxybenzene. The compound demonstrates characteristic spectral patterns across multiple nuclear magnetic resonance modalities.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 1-ethynyl-2-fluoro-4-methoxybenzene exhibits distinctive resonance patterns that reflect the electronic environment of hydrogen atoms within the molecular framework. The acetylenic proton displays a characteristic singlet at approximately 3.0-3.1 ppm, consistent with terminal alkyne functionality [1]. The aromatic protons appear as multiplets in the 6.8-7.5 ppm region, with chemical shifts modulated by the electronic effects of the fluorine and methoxy substituents .
The methoxy group protons generate a distinct singlet at approximately 3.8-3.9 ppm, representing the three equivalent hydrogen atoms of the methoxy functionality . Through-space coupling effects between the fluorine atom and adjacent protons manifest as subtle splitting patterns in the aromatic region, contributing to the complexity of the spectral interpretation [1].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information regarding the carbon framework of 1-ethynyl-2-fluoro-4-methoxybenzene. The acetylenic carbon atoms display characteristic resonances at approximately 82-84 ppm for the substituted acetylenic carbon and 76-78 ppm for the terminal acetylenic carbon [1]. These chemical shifts are consistent with the electron-withdrawing effect of the fluorinated aromatic ring system.
The aromatic carbon atoms exhibit resonances distributed across the 110-160 ppm range, with specific chemical shifts reflecting the influence of substituent effects . The methoxy carbon appears at approximately 55-56 ppm, while the fluorine-bearing carbon displays characteristic coupling patterns with the fluorine nucleus [1].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The fluorine-19 nuclear magnetic resonance spectrum of 1-ethynyl-2-fluoro-4-methoxybenzene provides crucial structural information regarding the fluorine environment. The fluorine resonance appears as a singlet at approximately -110 to -120 ppm relative to trichlorofluoromethane [3]. This chemical shift is characteristic of aromatic fluorine atoms in ortho-substituted systems [4].
The fluorine chemical shift demonstrates sensitivity to the electronic environment created by the adjacent methoxy group and the remote ethynyl substituent. The coupling patterns between fluorine and adjacent carbon atoms contribute to the spectral complexity, with characteristic scalar coupling constants reflecting the molecular geometry .
Infrared and Raman spectroscopic techniques provide complementary vibrational information for 1-ethynyl-2-fluoro-4-methoxybenzene, revealing characteristic functional group frequencies and molecular vibrations.
Infrared Spectroscopy
The infrared spectrum of 1-ethynyl-2-fluoro-4-methoxybenzene displays characteristic absorption bands that correspond to specific vibrational modes. The terminal acetylenic carbon-hydrogen stretch appears as a sharp, intense band at approximately 3300-3310 cm⁻¹ [5]. The carbon-carbon triple bond stretch manifests as a medium-intensity band at approximately 2100-2120 cm⁻¹ [5].
The aromatic carbon-hydrogen stretching vibrations generate multiple bands in the 3000-3100 cm⁻¹ region, while the aromatic carbon-carbon stretching modes appear in the 1450-1600 cm⁻¹ range [5]. The methoxy group contributes characteristic absorption bands, including the carbon-oxygen stretch at approximately 1250-1300 cm⁻¹ and the asymmetric methyl stretch at approximately 2960 cm⁻¹ [5].
The carbon-fluorine stretch produces a strong, characteristic band at approximately 1200-1250 cm⁻¹, reflecting the polar nature of the carbon-fluorine bond [5]. This absorption band serves as a diagnostic feature for fluorine-containing aromatic compounds.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetrical vibrations and polarizable bonds. The carbon-carbon triple bond stretch appears as an intense Raman band at approximately 2100-2120 cm⁻¹, often more prominent than in the infrared spectrum [5].
The aromatic ring breathing modes generate characteristic Raman bands in the 1000-1100 cm⁻¹ region, while the aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1450-1600 cm⁻¹ range [5]. The methoxy group contributes to the Raman spectrum through carbon-oxygen stretching and methyl rocking vibrations.
Ultraviolet-visible spectroscopy provides information regarding the electronic transitions and chromophoric properties of 1-ethynyl-2-fluoro-4-methoxybenzene. The compound exhibits characteristic absorption bands that reflect the extended conjugation between the aromatic ring and the ethynyl substituent.
Electronic Absorption Spectrum
The ultraviolet-visible absorption spectrum of 1-ethynyl-2-fluoro-4-methoxybenzene displays multiple absorption bands corresponding to different electronic transitions. The primary absorption maximum occurs at approximately 270-280 nm, corresponding to the π→π* transition of the conjugated aromatic-ethynyl system [6].
The methoxy substituent acts as an electron-donating group, causing a bathochromic shift in the absorption maximum relative to unsubstituted phenylacetylene derivatives [6]. Conversely, the fluorine substituent contributes a hypsochromic effect due to its electron-withdrawing properties.
A secondary absorption band appears at approximately 250-260 nm, corresponding to localized aromatic π→π* transitions [6]. The extinction coefficient values reflect the allowed nature of these electronic transitions, with typical values ranging from 10,000 to 30,000 M⁻¹cm⁻¹.
Solvatochromic Effects
The electronic absorption spectrum of 1-ethynyl-2-fluoro-4-methoxybenzene exhibits solvatochromic behavior, with absorption wavelengths sensitive to solvent polarity. In polar solvents, the absorption maximum shifts to longer wavelengths due to stabilization of the excited state [6]. This solvatochromic effect provides insight into the charge-transfer character of the electronic transitions.
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 1-ethynyl-2-fluoro-4-methoxybenzene, facilitating structural confirmation and purity assessment.
Molecular Ion Peak
The molecular ion peak of 1-ethynyl-2-fluoro-4-methoxybenzene appears at mass-to-charge ratio 150.15, corresponding to the molecular formula C₉H₇FO [7]. The isotope pattern reflects the natural abundance of carbon-13 and fluorine-19, with the molecular ion peak exhibiting characteristic intensity distribution.
The base peak intensity and relative abundance of the molecular ion provide information regarding the stability of the molecular ion under electron ionization conditions [7]. The presence of the fluorine atom contributes to the molecular ion stability through inductive effects.
Fragmentation Pattern Analysis
The fragmentation pattern of 1-ethynyl-2-fluoro-4-methoxybenzene reveals characteristic loss pathways that reflect the molecular structure. Common fragmentation involves loss of the methoxy group (mass loss of 31 atomic mass units), generating a fragment ion at m/z 119 [7].
Secondary fragmentation includes loss of carbon monoxide from the methoxy-containing fragments, producing ions at m/z 91 corresponding to tropylium-type structures [7]. The acetylenic group participates in fragmentation through loss of acetylene (mass loss of 26 atomic mass units), generating aromatic fragments.
The fluorine atom influences fragmentation patterns through inductive effects, stabilizing certain fragment ions while destabilizing others [7]. The relative intensities of fragment ions provide structural information regarding the substitution pattern and electronic effects within the molecule.
Anharmonic analysis of vibrational spectra provides detailed information regarding the vibrational coupling and energy distribution within 1-ethynyl-2-fluoro-4-methoxybenzene, extending beyond the limitations of harmonic approximations.
Theoretical Framework
The anharmonic analysis of 1-ethynyl-2-fluoro-4-methoxybenzene requires consideration of vibrational coupling between different normal modes, particularly those involving the acetylenic functionality and the aromatic ring system [8]. The acetylenic carbon-hydrogen stretching mode exhibits significant anharmonicity due to coupling with overtones and combination bands of lower-frequency modes [9].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide the basis for anharmonic frequency calculations, incorporating quartic force constants and vibrational configuration interaction [10]. The anharmonic corrections are particularly significant for high-frequency stretching vibrations, where the harmonic approximation demonstrates substantial deviations from experimental observations.
Vibrational Coupling Analysis
The anharmonic analysis reveals significant coupling between the acetylenic carbon-hydrogen stretch and aromatic ring modes that involve carbon-carbon-carbon angular deformations [9]. This coupling manifests as complex spectral patterns in the carbon-hydrogen stretching region, with multiple bands arising from fundamental, overtone, and combination transitions.
The fluorine substituent introduces additional complexity through vibrational coupling with ring modes, modifying the anharmonic corrections relative to unsubstituted phenylacetylene derivatives [10]. The methoxy group contributes to the anharmonic effects through coupling between methyl stretching and aromatic ring vibrations.
Frequency Corrections and Spectral Interpretation
Anharmonic corrections to the vibrational frequencies of 1-ethynyl-2-fluoro-4-methoxybenzene typically range from 50-200 cm⁻¹ for stretching vibrations, with the magnitude dependent on the degree of vibrational coupling [8]. The acetylenic carbon-hydrogen stretch exhibits one of the largest anharmonic corrections, with the corrected frequency providing improved agreement with experimental observations.
The anharmonic analysis facilitates assignment of complex spectral features that arise from overtone and combination band transitions [10]. These assignments are crucial for complete spectral interpretation and provide insight into the vibrational energy distribution within the molecule.
Computational Methodology
The anharmonic analysis employs vibrational perturbation theory or variational methods to calculate corrected frequencies and intensities [8]. The computational approach requires construction of the potential energy surface through systematic displacement of atomic coordinates, followed by fitting to quartic polynomial functions.